IRAK4 Inhibition: Sub-Nanomolar Potency of 4-Acetylpiperazine-1-carbonyl-Containing Derivative vs. Representative IRAK4 Inhibitors
A 4-acetylpiperazine-1-carbonyl-containing compound (BDBM507693, from Gilead patents US11046686/US11702414) demonstrates IRAK4 inhibitory potency with IC50 < 1 nM [1]. This potency exceeds representative IRAK4 inhibitors from other chemical series, including Compound 1 (IC50 = 110 nM) and an acetylpiperazine-containing analog (IC50 = 0.200 nM) [2]. The >110-fold potency advantage over certain comparator chemotypes establishes this scaffold's differentiation for IRAK4-targeted drug discovery programs requiring ultra-high potency.
| Evidence Dimension | IRAK4 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | < 1 nM |
| Comparator Or Baseline | Comparator 1 (Compound 1): IC50 = 110 nM; Comparator 2 (CHEMBL3590479): IC50 = 0.200 nM |
| Quantified Difference | >110-fold improvement over Compound 1; ~5-fold improvement over CHEMBL3590479 |
| Conditions | IRAK4 enzyme assay (Carna Biosciences) measuring phosphorylated peptide substrate formation |
Why This Matters
This potency differential translates to lower required dosing and potentially improved therapeutic index in IRAK4-dependent inflammatory and oncology indications.
- [1] BindingDB BDBM507693. Affinity Data: IC50 < 1 nM for IRAK4. US Patents US11046686 and US11702414. View Source
- [2] PMC. (2015). Table 1: Key Properties of Compound 1 (IRAK4 IC50 = 110 nM); BindingDB BDBM50095475 (CHEMBL3590479, IRAK4 IC50 = 0.200 nM). View Source
